molecular formula C19H34N2O4 B12093101 N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B12093101
M. Wt: 354.5 g/mol
InChI Key: WMDONTOVXUGLIK-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid is a chemical compound with the molecular formula C19H34N2O4 and a molecular weight of 354.5 g/mol. This compound is known for its unique structure, which combines a cyclohexylamine group with a prop-2-enoxycarbonylamino propanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid involves several steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-(prop-2-enoxycarbonylamino)propanoic acid under specific conditions to yield the final product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:

    Cyclohexylamine: A simpler compound with a similar cyclohexylamine group but lacking the prop-2-enoxycarbonylamino propanoic acid moiety.

    N,N-Dicyclohexylamine: Another related compound with two cyclohexylamine groups, differing in its structure and properties.

    Cyclohexanone: A precursor in the synthesis of N-cyclohexylcyclohexanamine, with distinct chemical properties and applications.

These comparisons highlight the unique structure and properties of this compound, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDONTOVXUGLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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